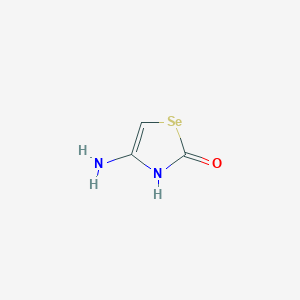![molecular formula C19H17N3O2 B15162568 Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- CAS No. 821784-39-8](/img/structure/B15162568.png)
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is a compound of significant interest in the field of organic chemistry. This compound features a benzamide core structure with a 4-methoxyphenyl group and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-, can be achieved through direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, but on a larger scale. The use of ultrasonic irradiation and green catalysts like diatomite earth@IL/ZrCl4 can be scaled up for industrial applications, ensuring efficient and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Also exhibits significant biological activities.
Benzimidazole Derivatives: These compounds have extensive therapeutic applications, including anticancer, anti-inflammatory, and antibacterial activities.
Uniqueness
Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activities. Its combination of a benzamide core with a 4-methoxyphenyl group and a pyridinyl group makes it a versatile and valuable compound for various applications.
Propiedades
Número CAS |
821784-39-8 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[5-(4-methoxyanilino)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-18-7-5-16(6-8-18)22-17-10-15(11-21-12-17)13-3-2-4-14(9-13)19(20)23/h2-12,22H,1H3,(H2,20,23) |
Clave InChI |
PHQIODSUHZHHDH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


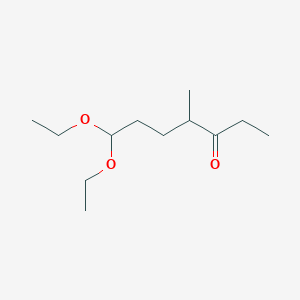
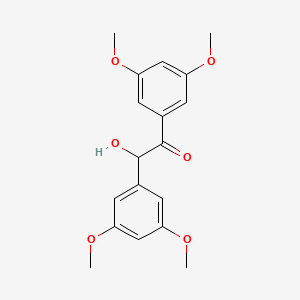
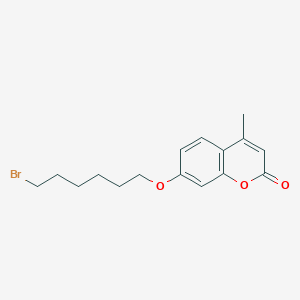
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
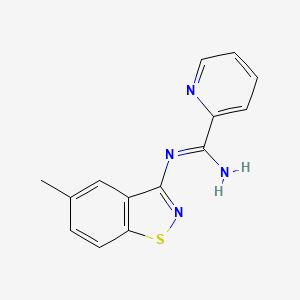
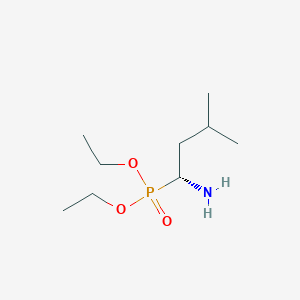
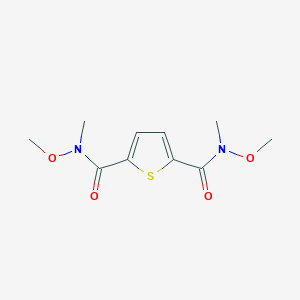
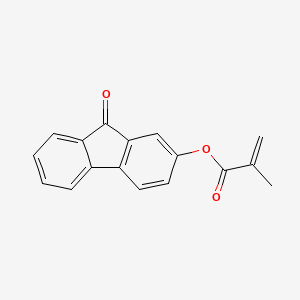
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
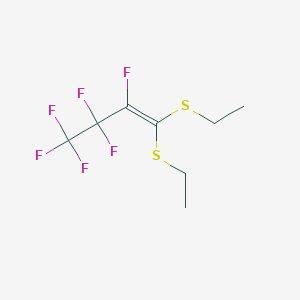
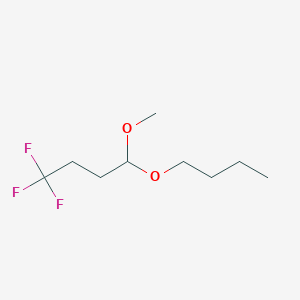

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
